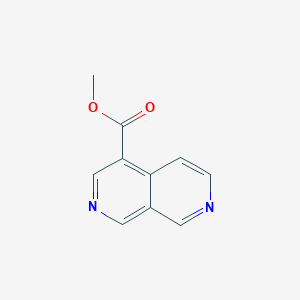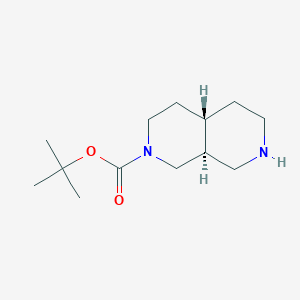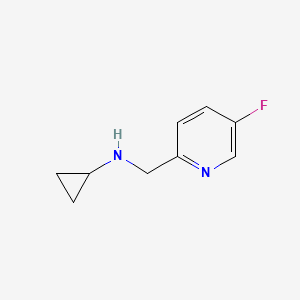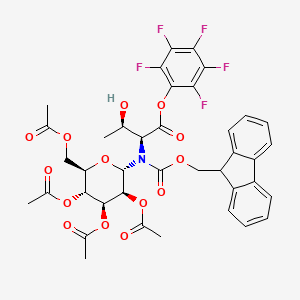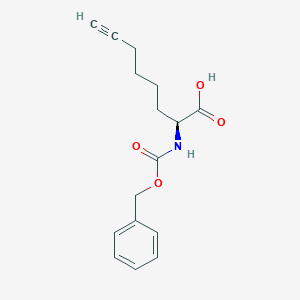
(S)-2-(((Benzyloxy)carbonyl)amino)oct-7-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(((Benzyloxy)carbonyl)amino)oct-7-ynoic acid is a chiral compound with a specific stereochemistry at the second carbon atom. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)oct-7-ynoic acid typically involves the following steps:
Starting Material: The synthesis begins with oct-7-ynoic acid, which is commercially available or can be synthesized through the oxidation of oct-7-ene.
Protection of Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of Amide Bond: The protected amino group is then coupled with oct-7-ynoic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the Cbz protecting group under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(((Benzyloxy)carbonyl)amino)oct-7-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: Pd/C, Lindlar’s catalyst
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Amino derivatives
Aplicaciones Científicas De Investigación
(S)-2-(((Benzyloxy)carbonyl)amino)oct-7-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Serves as a precursor for the synthesis of bioactive compounds and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)oct-7-ynoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being targeted.
Comparación Con Compuestos Similares
Similar Compounds
Oct-7-ynoic acid: A simpler analog without the amino and benzyloxycarbonyl groups.
Oct-7-enoic acid: The reduced form of oct-7-ynoic acid with a double bond instead of a triple bond.
Benzyloxycarbonyl-protected amino acids: Compounds with similar protecting groups but different carbon chain lengths or functional groups.
Uniqueness
(S)-2-(((Benzyloxy)carbonyl)amino)oct-7-ynoic acid is unique due to its specific stereochemistry and the presence of both an alkyne and a protected amino group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C16H19NO4 |
|---|---|
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
(2S)-2-(phenylmethoxycarbonylamino)oct-7-ynoic acid |
InChI |
InChI=1S/C16H19NO4/c1-2-3-4-8-11-14(15(18)19)17-16(20)21-12-13-9-6-5-7-10-13/h1,5-7,9-10,14H,3-4,8,11-12H2,(H,17,20)(H,18,19)/t14-/m0/s1 |
Clave InChI |
BODAGNVITOCRCV-AWEZNQCLSA-N |
SMILES isomérico |
C#CCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
C#CCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


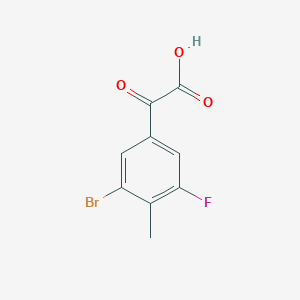
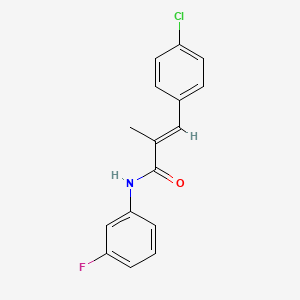
![Methyl 3-[8,13-bis(2,2-difluoroethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B12848598.png)
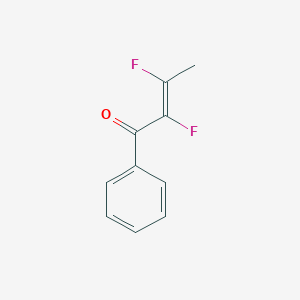
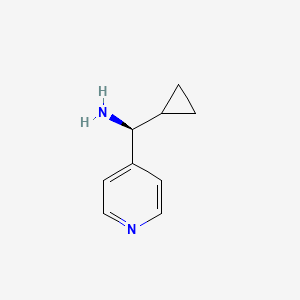
![1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone](/img/structure/B12848623.png)
![1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol](/img/structure/B12848631.png)

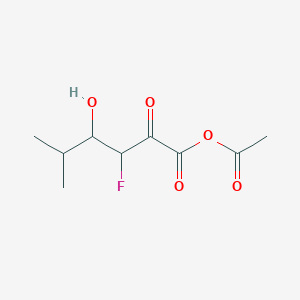
![6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12848644.png)
